Technical Whitepaper: 1-Methanesulfonyl-naphthalene (CAS 54108-51-9)
Technical Whitepaper: 1-Methanesulfonyl-naphthalene (CAS 54108-51-9)
This in-depth technical guide details the properties, synthesis, reactivity, and applications of 1-Methanesulfonyl-naphthalene (CAS 54108-51-9) , a critical organosulfur building block in medicinal chemistry and materials science.[1]
[1]
Executive Summary
1-Methanesulfonyl-naphthalene (also known as methyl 1-naphthyl sulfone or 1-mesylnaphthalene) is a bicyclic aromatic sulfone characterized by the attachment of a highly electron-withdrawing methylsulfonyl group (-SO₂Me) to the C1 position of the naphthalene ring.[1] This compound serves as a pivotal intermediate in the synthesis of 5-HT₆ receptor antagonists , COX-2 inhibitors , and photoacid generators (PAGs) for lithography.[1] Its unique electronic properties—specifically the peri-interaction between the sulfone oxygens and the H-8 proton—make it a subject of significant interest in mechanistic organic chemistry and transition-metal-catalyzed desulfitative coupling reactions.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 54108-51-9 |
| IUPAC Name | 1-(Methylsulfonyl)naphthalene |
| Synonyms | Methyl 1-naphthyl sulfone; 1-Mesylnaphthalene |
| Molecular Formula | C₁₁H₁₀O₂S |
| Molecular Weight | 206.26 g/mol |
| Structure | Naphthalene ring substituted at C1 with -SO₂CH₃ |
| Physical State | White to off-white crystalline solid |
| Melting Point | ~104–106 °C (Typical for aryl methyl sulfones; Note: 2-isomer mp is 142°C) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |
| Partition Coeff.[1][2][3][4][5][6] (LogP) | ~2.4 (Predicted) |
Structural Insight: The Peri-Effect
Unlike its 2-isomer, 1-methanesulfonyl-naphthalene exhibits a significant peri-interaction between the sulfonyl group at C1 and the proton at C8.[1] This steric crowding forces the sulfonyl group to rotate out of the plane of the naphthalene ring, slightly reducing conjugation but enhancing the lability of the C1-S bond in metal-catalyzed cross-coupling reactions.[1]
Synthesis & Manufacturing Protocols
The synthesis of 1-methanesulfonyl-naphthalene is primarily achieved through the oxidation of its sulfide precursor.[1] This method is preferred for its high yield and operational simplicity.
Method A: Oxidation of 1-(Methylthio)naphthalene (Standard)
This protocol utilizes m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a catalyst to oxidize the sulfide to the sulfone.[1]
Reagents:
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1-(Methylthio)naphthalene (Precursor)[1]
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m-Chloroperbenzoic acid (mCPBA, 77% max) OR H₂O₂/Na₂WO₄[1]
-
Dichloromethane (DCM)[1]
-
Saturated NaHCO₃ solution
Protocol:
-
Dissolution: Dissolve 1-(methylthio)naphthalene (1.0 eq) in DCM (0.1 M concentration) in a round-bottom flask. Cool to 0 °C in an ice bath.
-
Addition: Slowly add mCPBA (2.2 eq) portion-wise over 20 minutes. The reaction is exothermic; maintain temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The sulfide (Rf ~0.8) should disappear, and the sulfone (Rf ~0.3) should appear.
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Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide.
-
Workup: Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Method B: Sulfinylation-Alkylation (Alternative)
Reaction of sodium 1-naphthalenesulfinate with methyl iodide (MeI) in DMF.[1]
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Mechanism: S-alkylation of the sulfinate anion.
-
Utility: Avoids oxidation steps; useful if the sulfinate is the available starting material.
Figure 1: Synthetic pathways to 1-methanesulfonyl-naphthalene. The oxidative route (top) is most common, while the alkylation route (bottom) offers an alternative for specific substrates.
Reactivity & Mechanistic Insights[1]
The sulfonyl group (-SO₂Me) is a strong electron-withdrawing group (EWG) that profoundly alters the reactivity of the naphthalene core.[1]
Electrophilic Aromatic Substitution (EAS)
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Deactivation: The C1-sulfonyl group strongly deactivates the ring towards electrophilic attack.
-
Regioselectivity: Substitution occurs primarily at the C5 or C8 positions (the other ring) or at C3 (meta to the sulfone), avoiding the electron-deficient C2 and C4 positions. Nitration typically yields a mixture of 5-nitro and 8-nitro isomers.[1]
Directed Ortho-Metalation (DoM)
The sulfone group is a powerful Directed Metalation Group (DMG) .[1] Treatment with n-butyllithium (n-BuLi) leads to lithiation at the C2 position (ortho).[1]
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Utility: This allows for the introduction of electrophiles (CHO, I, SiMe₃) at the C2 position, enabling the synthesis of 1,2-disubstituted naphthalenes that are difficult to access otherwise.[1]
Nickel-Catalyzed Desulfitative Coupling
Recent advances in catalysis have utilized 1-methanesulfonyl-naphthalene as an electrophile in cross-coupling reactions.[1]
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Mechanism: Oxidative addition of a Ni(0) catalyst into the C1-S bond, followed by extrusion of SO₂ and coupling with an aryl boronic acid or Grignard reagent.
-
Significance: This transforms the sulfone from a directing group into a "traceless" activating group.
Figure 2: Divergent reactivity profiles of 1-methanesulfonyl-naphthalene.[1]
Applications in Drug Discovery & Materials[3]
Medicinal Chemistry: 5-HT₆ Antagonists
The naphthyl sulfone moiety is a pharmacophore found in potent 5-HT₆ receptor antagonists , which are investigated for the treatment of Alzheimer's disease and cognitive disorders.[1] The sulfone group mimics the hydrogen-bonding capability of sulfonamides but with improved metabolic stability.
-
Role: The rigid naphthalene core provides π-stacking interactions within the receptor pocket, while the sulfone oxygen atoms accept hydrogen bonds from residues like Ser or Thr.
COX-2 Inhibitors
Substituted naphthyl sulfones have been explored as bioisosteres for the sulfonamide group in COX-2 inhibitors (similar to Celecoxib).[1] The 1-methanesulfonyl group fits into the hydrophobic side pocket of the COX-2 enzyme, providing selectivity over COX-1.[1]
Photoacid Generators (PAGs)
In photolithography, sulfone derivatives are used as non-ionic photoacid generators. Upon UV irradiation, the C-S bond can undergo homolysis or rearrangement to generate sulfonic acids, which catalyze the deprotection of photoresists.
Analytical Characterization
To validate the identity of synthesized 1-methanesulfonyl-naphthalene, the following spectral data should be obtained:
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
-
IR Spectroscopy (ATR):
-
1300–1320 cm⁻¹: Asymmetric SO₂ stretch (Strong).
-
1140–1160 cm⁻¹: Symmetric SO₂ stretch (Strong).
-
-
Mass Spectrometry (EI/ESI):
-
m/z 206 [M]⁺: Molecular ion.
-
m/z 127 [M - SO₂Me]⁺: Naphthyl cation fragment (loss of methanesulfonyl radical).[1]
-
Safety & Handling (SDS Summary)
| Hazard Class | GHS Category | Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7] |
| STOT-SE | Category 3 | H335: May cause respiratory irritation.[1][7] |
Handling Precautions:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.
References
- Drabowicz, J., et al. "Oxidative conversions of organic sulfur compounds." Current Organic Chemistry, 2003.
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Ni-Catalyzed Cross-Coupling
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Developing selective cross coupling methodology using nickel catalysis. Macquarie University, 2022. Link (Describes 1-methanesulfonylnaphthalene as a substrate for C-S activation).
-
-
Medicinal Chemistry (COX-2)
-
Structural Properties
Sources
- 1. Guanosine (CAS 118-00-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1-Methanesulfonyl-naphthalene | C11H10O2S | CID 11206535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylnaphthalene - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,4-Bis(methylsulfanyl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
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